molecular formula C9H11NO5S B2403287 1-(2-Nitrophenyl)ethyl methanesulfonate CAS No. 1603461-60-4

1-(2-Nitrophenyl)ethyl methanesulfonate

Cat. No. B2403287
CAS RN: 1603461-60-4
M. Wt: 245.25
InChI Key: DUXKWXRHIABKLV-UHFFFAOYSA-N
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Description

“1-(2-Nitrophenyl)ethyl methanesulfonate” is a chemical compound with the CAS Number: 1603461-60-4 . It has a molecular weight of 245.26 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(2-nitrophenyl)ethyl methanesulfonate . The InChI code is 1S/C9H11NO5S/c1-7(15-16(2,13)14)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 245.26 .

Scientific Research Applications

Catalysis in Elimination Reactions

Pregel and Buncel (1993) investigated the catalytic effects of potassium cryptate in the elimination reaction of sulfonate esters, including p-nitrophenyl methanesulfonate. They found that potassium ethoxide in the presence of cryptand was more reactive than potassium ethoxide alone. This study highlights the role of 1-(2-Nitrophenyl)ethyl methanesulfonate in understanding the mechanisms of elimination reactions and the stabilizing effects of potassium cryptate on the transition state in these reactions (Pregel & Buncel, 1993).

Study of Complex Formation and Molecular Interactions

Binkowska et al. (2001) conducted structural and spectroscopic studies on the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Their work provides insights into the molecular interactions and complex formation dynamics involving derivatives of 1-(2-Nitrophenyl)ethyl methanesulfonate (Binkowska et al., 2001).

Analysis of Hydrogen Bonding and Aromatic Interactions

Helttunen et al. (2013) explored the hydrogen bonding, dipole-dipole interactions, and aromatic interactions in o- and p-nitroaniline derivatives. Their research includes the study of 2-((2-nitrophenyl)amino)ethyl methanesulfonate and its role in the dimerization energy of these compounds. This research contributes to the understanding of the interplay between various molecular interactions in nitroaniline derivatives (Helttunen et al., 2013).

Exploration of Novel Synthesis Pathways

Kimbaris et al. (2004) investigated novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis and observed an unusual Truce–Smiles type rearrangement of 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone. Their research provides valuable insights into new synthesis pathways and transformations involving 1-(2-Nitrophenyl)ethyl methanesulfonate derivatives (Kimbaris et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-nitrophenyl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-7(15-16(2,13)14)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXKWXRHIABKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)ethyl methanesulfonate

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